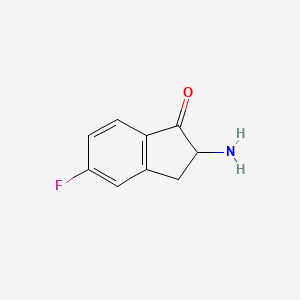
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with a unique structure that includes an indanone core, a fluorine atom, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2,3-dihydro-1H-inden-1-one.
Amination Reaction: The key step involves the introduction of the amino group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide in acetic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor.
Mécanisme D'action
The mechanism of action of 2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2,3-dihydro-1H-inden-1-one: Lacks the amino group but shares the indanone core and fluorine atom.
2-amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the fluorine atom.
Uniqueness
2-amino-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino group and the fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
2-amino-5-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H8FNO/c10-6-1-2-7-5(3-6)4-8(11)9(7)12/h1-3,8H,4,11H2 |
Clé InChI |
BXTGHSNLMJXKFW-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)C2=C1C=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


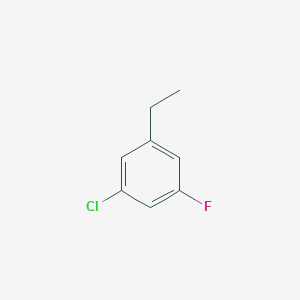

![Tert-butyl N-[4-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B13243636.png)
![2-(Chloromethyl)-6,6-dimethyl-1,4,7-trioxaspiro[4.4]nonane](/img/structure/B13243639.png)
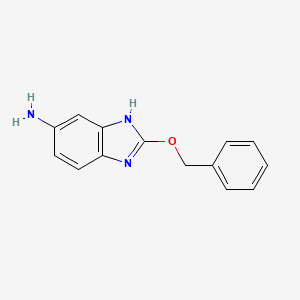
![1-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-4,4-dimethylcyclohexan-1-ol](/img/structure/B13243643.png)
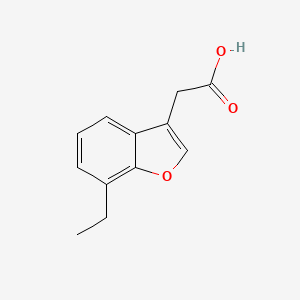
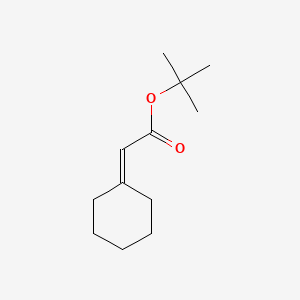

![4-{[3-(Chloromethyl)phenyl]methyl}morpholine](/img/structure/B13243669.png)
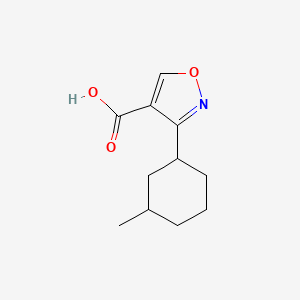
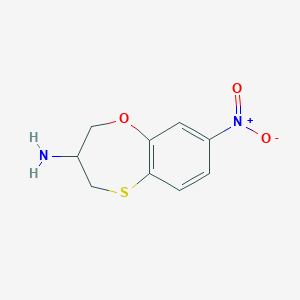

![[2-(Fluoromethyl)cyclopentyl]methanamine](/img/structure/B13243693.png)
